molecular formula C19H21N5O2S B3016925 2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide CAS No. 1251707-21-7

2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide

Cat. No. B3016925
CAS RN: 1251707-21-7
M. Wt: 383.47
InChI Key: HTKRCXSBIOXREK-UHFFFAOYSA-N
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Description

This compound is a derivative of triazolo[4,3-a]pyrazine . It’s part of a series of novel triazolo[4,3-a]pyrazine derivatives that were synthesized and evaluated for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .


Synthesis Analysis

The synthesis of these triazolo[4,3-a]pyrazine derivatives involved various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The structures of these compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The development of the piperazine-fused triazoles involved approaches toward medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform . These approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Future Directions

The development of these compounds highlights the challenges and opportunities in the field of medicinal chemistry . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that these compounds could serve as a basis for the design, optimization, and investigation of more potent analogs in the future .

properties

IUPAC Name

2-(8-benzylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-16(21-15-8-4-5-9-15)12-24-19(26)23-11-10-20-18(17(23)22-24)27-13-14-6-2-1-3-7-14/h1-3,6-7,10-11,15H,4-5,8-9,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKRCXSBIOXREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide

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